2-Chloro-4-(2-fluorophenyl)benzoic acid
Description
2-Chloro-4-(2-fluorophenyl)benzoic acid (CAS [1214362-41-0]) is a halogenated benzoic acid derivative characterized by a chloro substituent at the 2-position of the benzoic acid ring and a 2-fluorophenyl group at the 4-position. This compound belongs to a broader class of halogenated aromatic acids, which are often utilized as intermediates in agrochemical synthesis, particularly herbicides, due to their structural resemblance to bioactive molecules . Its molecular formula is C₁₃H₈ClFO₂, with a molar mass of 266.66 g/mol. The presence of both chlorine and fluorine atoms enhances its electronic and steric properties, influencing reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-4-(2-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJDIOIIUXXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673467 | |
| Record name | 3-Chloro-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214362-41-0 | |
| Record name | 3-Chloro-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluorophenyl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 2-fluorobenzene under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Ethanol, DMF, toluene.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biphenyl derivatives, while substitution reactions can produce various substituted benzoic acids .
Scientific Research Applications
2-Chloro-4-(2-fluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are highly dependent on the position and nature of substituents. Key analogues include:
Key Observations:
- Substituent Position: Fluorine at the 2-position on the phenyl ring (target compound) vs.
- Electron-Withdrawing Groups: Nitro (e.g., acifluorfen) or trifluoromethyl groups (e.g., compound) increase electrophilicity, enhancing herbicidal activity but also toxicity (e.g., acifluorfen LD₅₀ = 1370 mg/kg vs. non-nitro analogues) .
Physicochemical Properties
- Solubility: The target compound’s solubility in polar solvents (e.g., DMSO, methanol) is likely reduced compared to analogues with nitro or sulfonamide groups (e.g., ’s sulfonamide derivative) due to decreased polarity .
- Melting Points: Derivatives like 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid (m.p. 181–183°C) exhibit higher melting points than the target compound, attributed to hydrogen bonding from amide groups .
Research Tools and Structural Analysis
- Crystallography: SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of benzoic acid derivatives, as seen in ’s asymmetric unit analysis .
- Visualization: ORTEP-3 and WinGX aid in depicting molecular conformations, critical for understanding substituent orientations .
Biological Activity
2-Chloro-4-(2-fluorophenyl)benzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound includes a benzoic acid core substituted with chlorine and fluorine atoms, which may influence its pharmacological properties. The molecular formula is CHClF O, and it has a molecular weight of approximately 252.65 g/mol.
The biological activity of this compound is hypothesized to be similar to that of febuxostat, a known xanthine oxidase inhibitor. Xanthine oxidase plays a critical role in the metabolism of purines, converting hypoxanthine to xanthine and further to uric acid. By inhibiting this enzyme, the compound may reduce serum uric acid levels, which is beneficial in treating conditions such as gout.
Biochemical Pathways
- Target Enzyme : Xanthine oxidase
- Effect on Pathway : Inhibition leads to decreased uric acid synthesis.
- Potential Applications : Treatment of hyperuricemia and gout.
Biological Activity Studies
Research has indicated that compounds structurally related to this compound exhibit various biological activities. For instance, studies have shown that similar compounds can influence cellular functions through enzyme inhibition and modulation of metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits xanthine oxidase | |
| Anti-inflammatory | Potential reduction in inflammation | |
| Analgesic | Pain relief in animal models |
Case Studies
- Analgesic Activity : A study investigated the formulation of tablets containing this compound using various excipients. The results indicated significant analgesic effects when tested using the hot plate method, suggesting its potential in pain management .
- Inhibition Studies : Another study focused on the inhibition properties of related compounds against SARS-CoV and MERS-CoV. The findings demonstrated that modifications in the fluorinated phenyl group could enhance antiviral activity, indicating a structure-activity relationship that could be applied to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
